molecular formula C15H21BrN2O2 B3842315 3-bromo-N'-octanoylbenzohydrazide

3-bromo-N'-octanoylbenzohydrazide

Cat. No. B3842315
M. Wt: 341.24 g/mol
InChI Key: LZXVDRNYGUVRGQ-UHFFFAOYSA-N
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Description

3-bromo-N'-octanoylbenzohydrazide, also known as BON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BON is a hydrazide derivative that has been synthesized through a unique method, and its properties have been studied extensively to explore its potential uses.

Scientific Research Applications

Synthesis and Characterization

  • Vanadium(V) Complexes : Research shows that vanadium(V) complexes synthesized with bromo-substituted hydrazones, such as N'-(3-bromo-2-hydroxybenzylidene)-3-hydroxy-4-methoxybenzohydrazide and similar compounds, have been structurally characterized and show potential antibacterial and antifungal activities (Zhang, Qiu, & Liu, 2019).

Crystal Structure Analysis

  • Molecular Structure : Studies on compounds like N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide reveal insights into molecular structures, showcasing planar configurations and intermolecular hydrogen bonds, which are significant for understanding their chemical properties (Hou, 2009).

Antimicrobial Properties

  • Antimicrobial Activity of Vanadium(V) Complexes : Further research indicates that vanadium(V) complexes derived from bromo and chloro-substituted hydrazones exhibit significant antimicrobial properties against various bacteria and fungi (Sun et al., 2020).

Molecular Docking and Biological Applications

  • Molecular Docking Studies : Research including the synthesis and characterization of compounds like (E)-1-(3-bromobenzylidene)semicarbazide demonstrates its potential for antimicrobial activity and provides insights into its molecular docking properties, which are crucial for its biological applications (Raja et al., 2017).

Catalytic and Oxidation Properties

  • Catalytic Properties : Oxovanadium(V) and dioxomolybdenum(VI) complexes derived from N′-(3-Bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide have been synthesized, with studies focusing on their crystal structures and potential catalytic properties (Zhang et al., 2015).

Antioxidant Activity

  • Antioxidant Behavior : Theoretical studies on compounds like N′-(5-bromo-2-hydroxybenzylidene)-4-tert-butyl benzohydrazide and related molecules reveal significant insights into their antioxidant behavior. These studies include calculations of bond dissociation enthalpy and proton affinity, which are crucial for understanding their antioxidant properties (Ardjani & Mekelleche, 2017).

properties

IUPAC Name

3-bromo-N'-octanoylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-2-3-4-5-6-10-14(19)17-18-15(20)12-8-7-9-13(16)11-12/h7-9,11H,2-6,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXVDRNYGUVRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N'-octanoylbenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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